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ALK (Anaplastic Lymphoma Kinase) is a receptor tyrosine kinase that, when aberrantly activated through
gene fusions (most commonly with EML4), acts as a potent oncogenic driver in several cancers, including
approximately 4-6% of Non-Small Cell Lung Cancers (NSCLC) [1] [2]. The development of Tyrosine
Kinase Inhibitors (TKIs) that target ALK has revolutionized treatment for ALK-positive cancers, creating a

need for robust and physiologically relevant preclinical drug screening assays [2].

Traditional two-dimensional (2D) monolayer cultures are valued for their simplicity and high-throughput
capabilities but fail to recapitulate the complexity of the tumor microenvironment, including aspects like
hypoxia, nutrient gradients, and cell-cell interactions [3]. This limitation can affect the translational potential
of drug screening results. To address this, recent advances have incorporated three-dimensional (3D)
culture models that more accurately mimic in vivo tumor conditions, including structural organization and

drug penetration gradients [3] [4].

A key application of these assays is investigating and overcoming drug resistance. Resistance to ALK TKIs
almost invariably develops, driven by both tumor cell-intrinsic mechanisms (e.g., secondary ALK mutations)
and extrinsic factors from the Tumor Microenvironment (TME), such as Cancer-Associated Fibroblasts
(CAFs) [4]. The following protocols detail methods from foundational 2D assays to advanced 3D co-culture
models that can be used to evaluate the efficacy of ALK inhibitors like Alk-IN-28, test combination

therapies, and model resistance mechanisms.

Experimental Protocols
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Protocol 1: Basic 2D Cytotoxicity and Viability Assay

This protocol provides a baseline for assessing ALK inhibitor efficacy on cancer cell lines in monolayer

culture [3].

1.1 Materials

e Cell Lines: ALK-positive NSCLC lines (e.g., H3122 [EML4-ALK variant 1], H2228 [EML4-ALK variant
3]) [3]-

¢ Inhibitors: ALK inhibitor (e.g., Alectinib, Crizotinib, or Alk-IN-28), SHP2 inhibitor (e.g., SHP099, for
combination studies) [3]. Prepare stock solutions in DMSO and store at -20°C or -80°C.

e Culture Medium: RPMI 1640 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1%
penicillin/streptomycin [3].

¢ Assay Reagents: AlamarBlue cell viability reagent (Invitrogen) or equivalent MTT/WST assay kits [3].

1.2 Cell Culture and Drug Treatment

e Maintain cells in a humidified incubator at 37°C with 5% CO:2. Passage cells at 80—95% confluency.

e Seed cells into 96-well plates at an optimized density (e.g., 3,000-5,000 cells per well) and incubate
for 24 hours to allow for attachment.

e Treat cells with a concentration gradient of the ALK inhibitor (typically from nM to uM range), both as
a single agent and in combination with other drugs (e.g., SHP2 inhibitors). Include a vehicle control
(DMSO, not exceeding 0.1% final concentration).

¢ Incubate the plates for 72-96 hours.

1.3 Viability Assessment

e Following incubation, add AlamarBlue reagent directly to the medium (10% v/v final concentration).

e Incubate for 2-4 hours at 37°C.
e Measure fluorescence (Excitation ~560 nm, Emission ~590 nm) or absorbance (570 nm, reference

600 nm) using a plate reader.
¢ Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal

effective concentration (ECso).

1.4 Data Analysis

e ECso Calculation: Fit the dose-response data using a four-parameter logistic (4PL) nonlinear
regression model.

e Synergy Assessment: If testing combinations, analyze data using models like the Bliss
Independence model to determine synergistic, additive, or antagonistic effects [3].
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Protocol 2: Advanced 3D Spheroid Co-culture Model for TME and
Resistance Studies

This protocol models the tumor microenvironment and CAF-induced resistance using a 3D spheroid system

[4].
2.1 Materials

e Cells: ALK-rearranged lung adenocarcinoma cells (e.g., H3122, H2228) and primary Cancer-
Associated Fibroblasts (CAFs) isolated from NSCLC patients [4].

e Culture Reagents: DMEM or RPMI 1640 for CAFs and cancer cells, respectively, supplemented with
10% FBS. Geltrex matrix or other ECM surrogates [4].

¢ Inhibitors: ALK TKI (e.qg., Alectinib), Ferroptosis inducers (Erastin, RSL3), SREBP-1 inhibitor,
neutralizing antibodies (e.g., anti-HGF, anti-NRG1) [4].

2.2 Generation of 3D Spheroids

e Homotypic Spheroids (Control): Seed ALK-positive cancer cells alone in ultra-low attachment 96-
well plates (e.g., 1,000-3,000 cells per well).

¢ Heterotypic Spheroids (Co-culture): Seed a mixture of ALK-positive cancer cells and CAFs at a
defined ratio (e.g., 1:1) in ultra-low attachment plates.

e Centrifuge plates briefly (300 x g, 3 min) to encourage aggregate formation.

e Culture for 96-120 hours to allow for mature spheroid formation.

2.3 Drug Treatment and Analysis

e Treat mature spheroids with ALK inhibitors and/or other compounds (e.g., ferroptosis inducers).

¢ Viability/Apoptosis Assay: Use Caspase-3/7 activity assays or flow cytometry with Annexin V/PI
staining to quantify apoptosis.

¢ Proliferation Assay: Assess proliferation via flow cytometry using Ki-67 staining [4].

¢ scRNA-seq (Optional): For deep mechanistic insight, perform single-cell RNA sequencing on
dissociated homotypic and heterotypic spheroids to identify transcriptional changes driving resistance

[4].
2.4 Functional Validation of Mechanisms

e To confirm the role of CAF-secreted factors, treat spheroids with CAF-conditioned medium in the
presence of neutralizing antibodies against HGF or NRGL1 [4].

e To target metabolic vulnerabilities, apply a combination of ALK inhibitor and SREBP-1 inhibitor or
ferroptosis inducers [4].
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Quantitative Data Summary

Table 1: Representative ECso Values from 2D vs. 3D Culture Models [3]

Drug Culture Type Max Effect (%) ECso
SHP099 2D 100 5.01 uM
SHP099 3D 100 3.98 uM
Alectinib 2D 20 31.6 nM
Alectinib 3D 90 158.0 nM
Combination (Alectinib + SHP099) 2D 90 -
Combination (Alectinib + SHP099) 3D 90 -

Table 2: Strategies to Overcome Microenvironment-Mediated Resistance [4]

Resistance Mechanism Therapeutic Strategy Key Findings

CAF-secreted HGF/NRG1  Co-inhibition of ALK + SREBP-1 Disrupted CAF-driven lipogenesis;
activating AKT signaling restored TKI sensitivity.

CAF-induced suppression  Co-treatment with ALK inhibitor + Effectively disrupted the metabolic-

of lipid peroxidation Ferroptosis inducers (Erastin, supportive niche and overcame
RSL3) resistance.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the core experimental workflow and the signaling pathways investigated in

these assays.
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Diagram 1: Experimental Workflow for 3D Spheroid Co-culture
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Diagram 2: Key Signaling Pathways in ALK+ Cancer and Therapy
Resistance

Key Technical Considerations

e Model Selection: While 2D models are excellent for high-throughput initial screening, 3D models like
spheroids or GelMA hydrogels provide superior pathophysiological relevance for later-stage
preclinical validation [3] [4].

e Culture Duration: In 3D models, culture time should be optimized to establish relevant gradients. For
example, inner core cell death (TUNEL-positive regions) becomes more pronounced over 1-3 weeks,
mimicking in vivo tumor development stages [3].

¢ Characterization: Validate 3D models by comparing the distribution of cell death markers (e.g.,
TUNEL staining) with patient-derived xenograft sections to ensure they accurately mimic in vivo tumor
architecture [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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